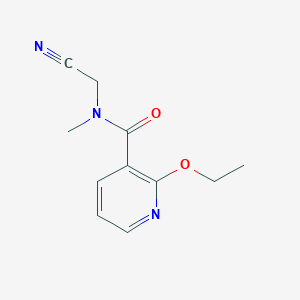

N-(cyanomethyl)-2-ethoxy-N-methylpyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(cyanomethyl)-2-ethoxy-N-methylpyridine-3-carboxamide” is a chemical compound that contains a cyanomethyl group . Cyanomethyl in organic chemistry designates a type of nitrile group . This compound is related to a novel systemic insecticide that has selective activity against certain pests .

Synthesis Analysis

The synthesis of compounds similar to “N-(cyanomethyl)-2-ethoxy-N-methylpyridine-3-carboxamide” involves the use of cyanomethyl salts of pyridine and analogous isoquinolines . A widely used technique for creating pyridinium/isoquinolinium ylide involves reacting pyridine/isoquinolinium with cyanomethyl halides . The reaction of various N-cyanomethyl-2,3-dimethylpyridinium salts with different enaminones has proceeded with low to good isolated yields .Chemical Reactions Analysis

Cyanomethyl pyridinium and isoquinolinium salts, which are related to “N-(cyanomethyl)-2-ethoxy-N-methylpyridine-3-carboxamide”, are versatile chemical reagents for the synthesis of annulated heterocycles . They have been used in the synthesis of various annulated heterocycles such as chromeno-imidazo pyridines, isoquinolines, imidazothiazine, chromenoimidazocarbolines, imidazo pyridines, chromeno azepines, pyrido indolizine carbonitriles, pyridoindolizines, cyanoindolizinyl acetamides, tetrahydroindolizines, indolizinoindol amines, pyridobenzimidazoles, cyclo azines, pyrroloisoquinolines .作用機序

While the specific mechanism of action for “N-(cyanomethyl)-2-ethoxy-N-methylpyridine-3-carboxamide” is not available, related compounds such as N-cyanomethyl-2-chloroisonicotinamide have been studied for their effects on plant immunity . These compounds can induce a broad range of disease resistance in plants and induce systemic acquired resistance (SAR) marker gene expression without salicylic acid accumulation .

将来の方向性

“N-(cyanomethyl)-2-ethoxy-N-methylpyridine-3-carboxamide” and related compounds have potential applications in agriculture due to their ability to induce plant immune responses . Future research could focus on further understanding the mechanisms of action of these compounds and optimizing their use in crop protection .

特性

IUPAC Name |

N-(cyanomethyl)-2-ethoxy-N-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-16-10-9(5-4-7-13-10)11(15)14(2)8-6-12/h4-5,7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDXFYFBDGEUQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)N(C)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyanomethyl)-2-ethoxy-N-methylpyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2383188.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2383189.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2383193.png)

![N-Ethyl-N-[2-oxo-2-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2383202.png)

![N-[(1-methyl-1H-indazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2383203.png)

![4-(4-Benzylpiperidin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2383205.png)